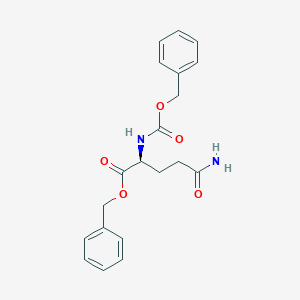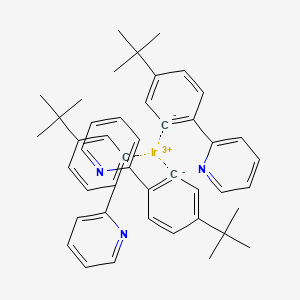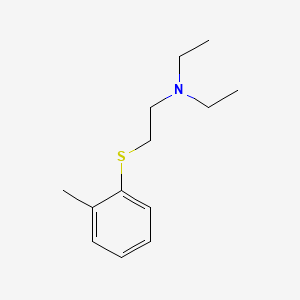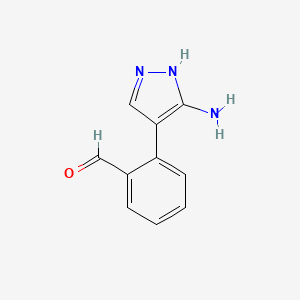![molecular formula C36H29P2+ B13772384 [3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
[3-(Diphenylphosphino)phenyl]triphenylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Diphenylphosphino)phenyl]triphenylphosphonium is a complex organophosphorus compound with the molecular formula C36H29P2+. This compound is known for its unique structure, which includes both diphenylphosphino and triphenylphosphonium groups. It is widely used in various fields of chemistry due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of [3-(Diphenylphosphino)phenyl]triphenylphosphonium typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with 3-bromophenyldiphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The industrial process also involves rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Diphenylphosphino)phenyl]triphenylphosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents and catalysts like palladium are commonly employed
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in organic synthesis and catalysis .
Applications De Recherche Scientifique
[3-(Diphenylphosphino)phenyl]triphenylphosphonium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of [3-(Diphenylphosphino)phenyl]triphenylphosphonium involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine compound with similar reactivity but lacking the additional diphenylphosphino group.
Diphenylphosphinoethane: Another related compound with two diphenylphosphino groups but different structural arrangement.
Triphenylphosphonium salts: Compounds with similar phosphonium cation but different substituents
Uniqueness
[3-(Diphenylphosphino)phenyl]triphenylphosphonium is unique due to its dual functional groups, which provide enhanced reactivity and versatility in chemical reactions. Its ability to act as both a ligand and a reactive intermediate makes it valuable in various applications, distinguishing it from simpler phosphine compounds .
Propriétés
Formule moléculaire |
C36H29P2+ |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
(3-diphenylphosphanylphenyl)-triphenylphosphanium |
InChI |
InChI=1S/C36H29P2/c1-6-17-30(18-7-1)37(31-19-8-2-9-20-31)32-21-16-28-36(29-32)38(33-22-10-3-11-23-33,34-24-12-4-13-25-34)35-26-14-5-15-27-35/h1-29H/q+1 |
Clé InChI |
RDCDOYNXYRCYHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


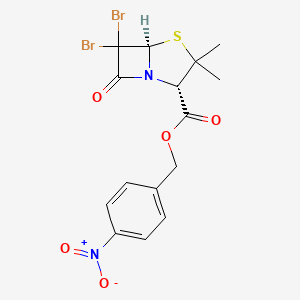
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
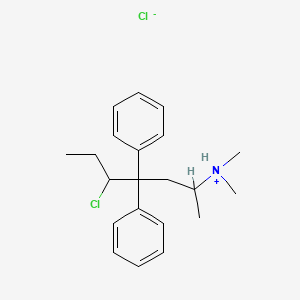

![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)
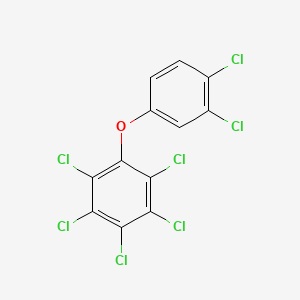

![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
